molecular formula C14H13ClN2O3S2 B12761658 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-((3-chlorophenyl)methyl)-4-ethyl-, 1,1-dioxide CAS No. 206662-14-8

2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-((3-chlorophenyl)methyl)-4-ethyl-, 1,1-dioxide

Cat. No.: B12761658
CAS No.: 206662-14-8
M. Wt: 356.9 g/mol
InChI Key: MAFKRLACWBOZIH-UHFFFAOYSA-N
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Description

2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-((3-chlorophenyl)methyl)-4-ethyl-, 1,1-dioxide is a complex organic compound known for its unique structural features and diverse chemical properties This compound belongs to the class of thieno[3,4-e][1,2,4]thiadiazines, which are characterized by a fused ring system containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-((3-chlorophenyl)methyl)-4-ethyl-, 1,1-dioxide typically involves multi-step organic reactions One common method starts with the preparation of the thieno[3,4-e][1,2,4]thiadiazine core, which can be achieved through cyclization reactions involving appropriate precursors such as thioureas and α-haloketones

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for its application in various fields.

Chemical Reactions Analysis

Types of Reactions

2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-((3-chlorophenyl)methyl)-4-ethyl-, 1,1-dioxide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic ring and the thieno[3,4-e][1,2,4]thiadiazine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or the thieno[3,4-e][1,2,4]thiadiazine core.

Scientific Research Applications

2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-((3-chlorophenyl)methyl)-4-ethyl-, 1,1-dioxide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of materials with specific chemical and physical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways depend on the context of its application. For example, in a biological setting, it may inhibit or activate certain enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2H-Thieno[3,4-e][1,2,4]thiadiazin-3(4H)-one: Lacks the 3-chlorophenyl and ethyl groups, resulting in different reactivity and applications.

    2H-Thieno[3,4-e][1,2,4]thiadiazin-3(4H)-one, 4-ethyl-: Similar but without the 3-chlorophenyl group.

    2H-Thieno[3,4-e][1,2,4]thiadiazin-3(4H)-one, 2-((3-chlorophenyl)methyl)-: Similar but without the ethyl group.

Uniqueness

The presence of both the 3-chlorophenyl and ethyl groups in 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-((3-chlorophenyl)methyl)-4-ethyl-, 1,1-dioxide imparts unique chemical properties, making it more versatile in various applications compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

206662-14-8

Molecular Formula

C14H13ClN2O3S2

Molecular Weight

356.9 g/mol

IUPAC Name

2-[(3-chlorophenyl)methyl]-4-ethyl-1,1-dioxothieno[3,4-e][1,2,4]thiadiazin-3-one

InChI

InChI=1S/C14H13ClN2O3S2/c1-2-16-12-8-21-9-13(12)22(19,20)17(14(16)18)7-10-4-3-5-11(15)6-10/h3-6,8-9H,2,7H2,1H3

InChI Key

MAFKRLACWBOZIH-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CSC=C2S(=O)(=O)N(C1=O)CC3=CC(=CC=C3)Cl

Origin of Product

United States

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